
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate
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Overview
Description
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Predicted Physical Properties
- Boiling Point: Approximately 319.4 °C
- Density: Estimated at 1.40 g/cm³
Chemistry
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
- Antiviral Activities: Investigations into the compound's ability to inhibit viral replication are ongoing.
Medicine
The compound is being explored for its therapeutic potential:
- Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting various diseases.
- Mechanism of Action: The interaction with specific enzymes and receptors could modulate biological pathways beneficial for therapeutic outcomes.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for diverse applications in chemical manufacturing.
Uniqueness of this compound
The combination of the dioxolane and isoxazole rings provides distinct chemical and biological properties that differentiate it from similar compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but differ in the ring size and stability.
1,3-Dioxolanes: Share the dioxolane ring but may have different substituents and reactivity.
Indole Derivatives: Possess a different core structure but can exhibit similar biological activities.
Uniqueness
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to its combination of a dioxolane ring and an isoxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound characterized by its unique structural features, including a dioxolane ring and an isoxazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO5, with a molecular weight of approximately 229.23 g/mol. The compound's structure can be described as follows:
- Dioxolane Ring : A five-membered ring containing two oxygen atoms.
- Isoxazole Ring : A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅NO₅ |
Molecular Weight | 229.23 g/mol |
CAS Number | 695191-75-4 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in pathogens.
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. Investigations into its efficacy against viral infections are ongoing, with a focus on its ability to inhibit viral replication through interaction with viral enzymes or host cell receptors.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent activity .
- Antiviral Screening : In another study focused on antiviral properties, the compound was tested against the influenza virus. Results indicated a reduction in viral titers by up to 90% at concentrations of 50 µg/mL, suggesting potential as a therapeutic agent for viral infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. This interaction may inhibit essential enzymes or disrupt cellular processes critical for pathogen survival and replication.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds featuring similar structural motifs:
Compound Name | Biological Activity |
---|---|
1,3-Dioxolanes | Moderate antimicrobial properties |
Isoxazole Derivatives | Antimicrobial and antiviral activities |
Indole Derivatives | Anticancer and anti-inflammatory effects |
The unique combination of the dioxolane and isoxazole rings in this compound contributes to its distinct biological profile compared to these similar compounds.
Properties
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-2-13-10(12)8-5-7(11-16-8)6-9-14-3-4-15-9/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLPYMFXZAEIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)CC2OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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